

DL-m-Tyrosine-d3 chemical properties

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An In-depth Technical Guide to **DL-m-Tyrosine-d3**

Introduction

DL-m-Tyrosine-d3 is the deuterated form of DL-m-Tyrosine, a non-proteinogenic amino acid. The "m" signifies that the hydroxyl group is at the meta-position (position 3) of the phenyl ring, distinguishing it from the more common L-Tyrosine where the hydroxyl group is at the paraposition. The "-d3" indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling makes **DL-m-Tyrosine-d3** a valuable tool in various research applications, particularly as an internal standard for quantitative analysis using mass spectrometry or NMR.[1] Its chemical stability and ability to act as a free radical scavenger also make it a subject of interest in biochemical studies.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of **DL-m-Tyrosine-d3** are summarized below. These properties are crucial for its application in experimental settings, influencing factors such as solubility and storage conditions.



| Property | Value | Reference(s) |
|---------------------|---|--------------|
| IUPAC Name | 2-amino-3-(3- hydroxyphenyl)propanoic acid- d3 | [3][4] |
| CAS Number | 73036-42-7 | [1] |
| Molecular Formula | C ₉ H ₈ D ₃ NO ₃ | |
| Molecular Weight | 184.21 g/mol | - |
| Appearance | White to off-white or light beige crystalline powder. | - |
| Solubility | Soluble in water. Slightly soluble in DMSO and PBS (pH 7.2). Soluble in 1 M HCl (12.5 mg/mL). | |
| Storage Temperature | Store at room temperature (10°C - 25°C) or at -20°C for long-term stability. | _ |
| InChI Key | JZKXXXDKRQWDET- UHFFFAOYSA-N (for non- deuterated form) | - |
| SMILES | OC(C(N)CC1=CC(O)=CC=C1) =O (for non-deuterated form) | |

Applications in Research and Drug Development

DL-m-Tyrosine-d3's primary utility in research stems from its isotopic labeling.

 Internal Standard: It is frequently used as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte in a sample.



- Tracer in Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of DL-m-Tyrosine in biological systems. This is crucial for understanding how this amino acid and its derivatives are processed.
- Pharmacokinetic Studies: Deuteration can alter the pharmacokinetic and metabolic profiles
 of drugs. Studying compounds like **DL-m-Tyrosine-d3** helps in understanding the "kinetic
 isotope effect," which can be leveraged in drug development to improve a drug's metabolic
 stability.
- Neurotransmitter Research: The non-deuterated form, DL-m-Tyrosine, is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. The deuterated version can be used in studies focused on the synthesis and metabolism of these crucial signaling molecules.

Experimental Protocols and Analytical Methods Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for using **DL-m-Tyrosine-d3** as an internal standard to quantify its non-deuterated counterpart in a biological sample.

Objective: To determine the concentration of DL-m-Tyrosine in a plasma sample.

Materials:

- DL-m-Tyrosine-d3 (Internal Standard, IS)
- DL-m-Tyrosine (Analyte)
- Plasma sample
- Acetonitrile (protein precipitation agent)
- Formic acid
- Ultrapure water
- LC-MS/MS system with an electrospray ionization (ESI) source



Methodology:

- Sample Preparation:
 - \circ Spike a known concentration of **DL-m-Tyrosine-d3** (e.g., 100 ng/mL) into 100 μ L of the plasma sample.
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- · Chromatographic Separation:
 - Column: A suitable reversed-phase C18 column.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - DL-m-Tyrosine: The precursor ion [M+H]⁺ is m/z 182.08. A characteristic product ion is m/z 136.07, resulting from the loss of the carboxyl group.



■ **DL-m-Tyrosine-d3** (IS): The precursor ion [M+H]⁺ will be at a higher m/z due to the deuterium atoms. The exact transition would be determined experimentally but would be expected to also show a loss of the carboxyl group.

Quantification:

- A calibration curve is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.
- The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
- The concentration of the analyte in the unknown sample is determined from this calibration curve.

LC-MS/MS workflow for quantification.

NMR Spectroscopy

NMR is used to confirm the structure and isotopic purity of **DL-m-Tyrosine-d3**.

- ¹H NMR: The proton NMR spectrum would be expected to be similar to that of DL-m-Tyrosine, but with reduced signal intensity or absence of signals corresponding to the positions of deuterium substitution.
- 13C NMR: The carbon NMR spectrum will show characteristic shifts for the aromatic and aliphatic carbons.
- ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm the locations of isotopic labeling.

A typical procedure involves dissolving the sample in a deuterated solvent (e.g., D₂O) and acquiring the spectrum on a high-field NMR spectrometer.

Metabolic Pathways

DL-m-Tyrosine-d3 is a tool to study the broader pathways of tyrosine metabolism. Tyrosine itself is a non-essential amino acid synthesized from phenylalanine. It is a precursor for several critical biological molecules.



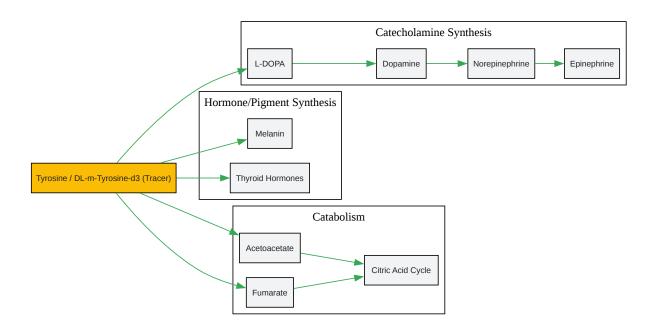




- Catecholamine Synthesis: Tyrosine is the starting material for the synthesis of
 catecholamines, a class of neurotransmitters. The enzyme tyrosine hydroxylase converts
 tyrosine to L-DOPA, which is then converted to dopamine. Dopamine can be further
 metabolized to norepinephrine and epinephrine. This pathway is fundamental to neurological
 function.
- Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues in the protein thyroglobulin are iodinated to form the precursors of thyroid hormones (thyroxine and triiodothyronine).
- Melanin Production: Tyrosine is a precursor for melanin, the pigment responsible for skin, hair, and eye color.
- Catabolism: Tyrosine can be broken down into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.

The use of isotopically labeled tyrosine, such as **DL-m-Tyrosine-d3**, allows for the tracing of these pathways and the quantification of metabolic flux, providing insights into various physiological and pathological states.





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